![molecular formula C12H12ClN3OS B2500495 N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329079-24-5](/img/structure/B2500495.png)

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

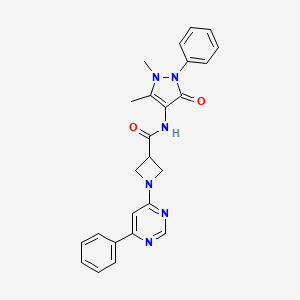

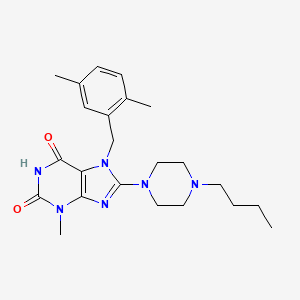

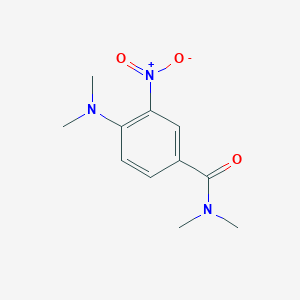

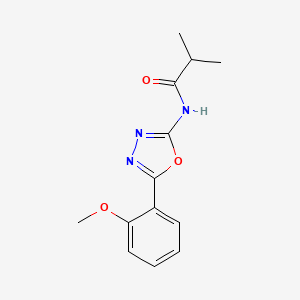

The compound "N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their biological activities, such as enzyme inhibition and antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the general structure and functional groups are similar to those described in the studies, suggesting potential pharmacological relevance.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various aromatic organic acids or other precursors. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives involves esterification, conversion to hydrazides, formation of 1,3,4-oxadiazole-2-thiols, and final substitution reactions with bromoacetamides in the presence of solvents like DMF and bases such as sodium hydride . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl derivatives follows a pathway involving esterification, hydrazide formation, ring closure, and substitution at the thiol position with electrophiles . These methods could potentially be adapted for the synthesis of "N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . Additionally, computational methods such as density functional theory (DFT) have been employed to predict vibrational signatures and analyze the geometric equilibrium and intermolecular interactions of similar molecules . These studies provide insights into the conformational preferences and electronic properties of the molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups such as the oxadiazole ring and sulfanyl acetamide moiety. These groups can participate in various chemical reactions, including electrophilic substitutions and interactions with biological targets . The halogenation reactions of related acetamides have also been studied, revealing insights into the electrophilic nature of these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as polarity and conformational behavior, have been investigated using experimental methods like the dipole moment method and quantum chemical calculations . These studies help in understanding the solubility, stability, and overall behavior of the compounds in different environments, which is essential for their potential application as pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization :

- The compound has been synthesized as part of a study exploring different derivatives, particularly focusing on 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate. These compounds were characterized using various spectral analytical techniques (Nafeesa et al., 2017).

Antibacterial and Anti-enzymatic Potential :

- A study synthesized various derivatives including the specified compound and evaluated them for antibacterial and anti-enzymatic activities. One derivative was found to be a good inhibitor of gram-negative bacterial strains, and the compounds overall showed low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

Pharmacological Evaluation :

- Another research focused on the synthesis and pharmacological evaluation of N-substituted derivatives with similar structure, finding potential antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. Some derivatives showed less cytotoxic behavior (Siddiqui et al., 2014).

Vibrational Spectroscopic Analysis :

- A study characterized an antiviral active molecule with a similar structure using Raman and Fourier transform infrared spectroscopy. The research helped in understanding stereo-electronic interactions leading to stability and provided insight into intermolecular contacts within the crystal structure (Mary et al., 2022).

Molecular Docking Studies :

- Research involving bioactive benzothiazolinone acetamide analogs, similar in structure, included molecular docking to understand binding interactions with certain proteins. This study also explored the potential use of these compounds in dye-sensitized solar cells and their non-linear optical activity (Mary et al., 2020).

Enzyme Inhibition Screening :

- A series of related compounds were synthesized and screened for antibacterial and enzyme inhibition activity, showcasing the versatile potential of these molecules in therapeutic applications (Rasool et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-16-6-5-14-12(16)18-8-11(17)15-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPZVVWEWYQEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)

![N,N-Dimethyl-4-[3-(methylaminomethyl)-1-bicyclo[1.1.1]pentanyl]aniline](/img/structure/B2500434.png)